(3,5-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851803-21-9
Cat. No.: VC4306963
Molecular Formula: C20H22N2OS
Molecular Weight: 338.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851803-21-9 |
|---|---|
| Molecular Formula | C20H22N2OS |
| Molecular Weight | 338.47 |
| IUPAC Name | (3,5-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C20H22N2OS/c1-14-5-4-6-17(10-14)13-24-20-21-7-8-22(20)19(23)18-11-15(2)9-16(3)12-18/h4-6,9-12H,7-8,13H2,1-3H3 |
| Standard InChI Key | KUSKJJBOXPFGIR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)C)C |
Introduction
(3,5-Dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule that combines aromatic, heterocyclic, and thioether functionalities. The compound's structure suggests potential applications in medicinal chemistry, materials science, or as an intermediate in organic synthesis.
Key Structural Features:
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Aromatic Systems:
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The presence of two benzene rings (3,5-dimethylphenyl and 3-methylbenzyl) introduces aromaticity, which often contributes to stability and biological activity.
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Thioether Group:
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The sulfur atom in the thioether linkage can enhance lipophilicity and influence the compound's reactivity.
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Imidazole Ring:
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The imidazole moiety is a common pharmacophore in drug design due to its ability to form hydrogen bonds and interact with biological targets.
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Medicinal Chemistry
The combination of aromatic and heterocyclic groups suggests that this compound could serve as a lead molecule for drug development. Imidazole derivatives are known for their roles in:
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Antifungal agents (e.g., ketoconazole)
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Anticancer drugs
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Enzyme inhibitors
The thioether group may enhance binding affinity to certain enzymes or receptors.
Synthetic Chemistry
This compound could act as an intermediate in multi-step organic syntheses, particularly in the creation of more complex heterocyclic systems or functionalized materials.
Analytical Characterization
To fully understand the properties of this compound, various analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical environments of hydrogen (H) and carbon (C). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups (e.g., C=O stretch for ketones). |
| X-Ray Crystallography | Determines 3D molecular structure if crystals can be formed. |
Biological Evaluation
In vitro studies could assess its activity against bacterial or fungal strains, cancer cell lines, or enzyme inhibition profiles.
Computational Studies
Molecular docking simulations could predict binding affinities to target proteins, offering insights into potential pharmacological uses.
Derivative Synthesis
Modifying the substituents on the aromatic rings or the imidazole moiety could optimize its properties for specific applications.
If you have access to additional sources or databases that provide experimental data on this compound, further insights into its synthesis, reactivity, and applications could be explored. Let me know if you'd like assistance with any other aspect!
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